molecular formula C10H10N4 B108520 6-Phenylpyrimidine-2,4-diamine CAS No. 3308-24-5

6-Phenylpyrimidine-2,4-diamine

Cat. No. B108520
CAS RN: 3308-24-5
M. Wt: 186.21 g/mol
InChI Key: ZISKLPYPMZTPOD-UHFFFAOYSA-N
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Description

6-Phenylpyrimidine-2,4-diamine is a chemical compound . It is a type of pyrimidine, which is a class of organic compounds containing an amino group attached to a pyrimidine ring .


Synthesis Analysis

The synthesis of 6-Phenylpyrimidine-2,4-diamine involves several steps. One approach involves the use of organolithium reagents . Another approach involves the use of 2,4-dichloro-6-phenylpyrimidine as a starting material . The compounds were synthesized and evaluated for antiplasmodial activity in vitro against a cycloguanil-resistant strain of the P. falciparum parasite .


Molecular Structure Analysis

The molecular structure of 6-Phenylpyrimidine-2,4-diamine has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV-vis, and 1H-NMR . These studies provide detailed information about the vibrational frequencies, geometric parameters, and electronic features of the molecule .


Chemical Reactions Analysis

The chemical reactions involving 6-Phenylpyrimidine-2,4-diamine have been studied. For example, it has been shown that the reaction occurs via a two-step mechanism involving addition and elimination . The introduction of 1,3-dithiane at the 4-position of 2-chloropyrimidine was brought about using 2-lithio-1,3-dithiane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Phenylpyrimidine-2,4-diamine have been investigated using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) in gas and solutions . These studies provide insights into the reactivity, stabilization mechanism, and optical activity of the molecule .

Future Directions

Future research on 6-Phenylpyrimidine-2,4-diamine could focus on its potential applications in various fields. For instance, it has been suggested that the novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs .

properties

IUPAC Name

6-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISKLPYPMZTPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505854
Record name 6-Phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpyrimidine-2,4-diamine

CAS RN

3308-24-5
Record name 6-Phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org
Z Kilic-Kurt, N Ozmen, F Bakar-Ates - Bioorganic Chemistry, 2020 - Elsevier
A new series of pyrimidine derivatives containing aryl urea moieties was designed and synthesized. The anticancer activities of all compounds were evaluated in vitro against colon and …
Number of citations: 38 www.sciencedirect.com
DT Seanego - 2015 - wiredspace.wits.ac.za
The world suffers under a serious threat of malaria with about 584 000 deaths reported each year and most of these fatalities being children under five years of age. Malaria is caused …
Number of citations: 1 wiredspace.wits.ac.za
H Engelhardt, S Schultes, C de Graaf… - Journal of Medicinal …, 2013 - ACS Publications
The basic methylpiperazine moiety is considered a necessary substructure for high histamine H 4 receptor (H 4 R) affinity. This moiety is however also the metabolic hot spot for various …
Number of citations: 17 pubs.acs.org
N Sharma, TS Chundawat, SC Mohapatra… - Synthesis, 2016 - thieme-connect.com
An efficient and novel approach using highly versatile but less exploited monofluorinated α-oxoketene N,S-acetals as synthons for the synthesis of novel fluorinated multisubstituted …
Number of citations: 16 www.thieme-connect.com
HF Klein - 2013 - Citeseer
Malaria, a widespread disease caused by the protozoan parasite of the genus Plasmodium, was responsible for an estimated 216 million infections and 655 000 deaths worldwide in …
Number of citations: 4 citeseerx.ist.psu.edu
H Gad, T Koolmeister, AS Jemth, S Eshtad, SA Jacques… - Nature, 2014 - nature.com
Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to …
Number of citations: 511 www.nature.com
TD Seanego, HF Klein, NCJ van Vuuren… - …, 2020 - ARKAT USA INC C/O ALAN R …
Number of citations: 3

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